Home > Products > Building Blocks P895 > (1-Cyclobutylpyrazol-4-yl)boronic acid
(1-Cyclobutylpyrazol-4-yl)boronic acid - 1443112-54-6

(1-Cyclobutylpyrazol-4-yl)boronic acid

Catalog Number: EVT-1745068
CAS Number: 1443112-54-6
Molecular Formula: C7H11BN2O2
Molecular Weight: 165.99 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(1-Cyclobutylpyrazol-4-yl)boronic acid is a boronic acid derivative containing a cyclobutyl group attached to the pyrazole ring. While its specific source and classification are unclear from the provided literature, it likely belongs to the class of heterocyclic boronic acids. These compounds are valuable building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions [, , ]. Additionally, boronic acid derivatives find applications in medicinal chemistry, material science, and sensing technologies [, , , , , , , , ].

(R)-(1-((6-(3-(Piperazin-1-yl)propoxy)quinoline-4-carbonyl)glycyl)pyrrolidin-2-yl)boronic acid (SB02055)

  • Compound Description: SB02055 is a novel (R)-pyrrolidin-2-yl-boronic acid-based ligand designed for targeting Fibroblast Activation Protein (FAP) []. FAP is overexpressed in the reactive stromal fibroblasts of over 90% of human carcinomas, making it a promising target for cancer imaging and therapy []. SB02055 is conjugated with a DOTA chelator for labeling with radioisotopes like 68Ga for Positron Emission Tomography (PET) imaging []. Preclinical studies showed that while [68Ga]Ga-SB02055 displayed nominal tumor uptake, its analog, SB04028, exhibited significantly higher tumor uptake and better tumor visualization [].

(R)-1-((6-(3-(Piperazin-1-yl)propoxy)quinoline-4-carbonyl)-D-alanyl)pyrrolidin-2-yl)boronic acid (SB04028)

  • Compound Description: SB04028, similar to SB02055, is a novel (R)-pyrrolidin-2-yl-boronic acid-based ligand designed for targeting FAP []. It incorporates a D-alanine linker between the quinoline moiety and the pyrrolidine ring, which contributes to its improved pharmacological properties compared to SB02055 []. Preclinical evaluations demonstrated [68Ga]Ga-SB04028 had superior tumor uptake and tumor-to-organ ratios compared to the previously reported FAP-targeting tracer [68Ga]Ga-PNT6555 [].

2-Chloro-5-trifluoromethyl pyridine-4-yl-boronic acid

  • Compound Description: This compound serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical products []. Its synthesis involves using 2-chloro-4-iodo-5-trifluoromethyl pyridine as a starting material, which undergoes a reaction with n-butyl lithium reagent to yield the desired boronic acid derivative []. The optimization of reaction conditions such as temperature, reaction time, and molar ratios is crucial to achieving high yield and purity of the product [].

(Pyridin-4-yl)boronic acid

  • Compound Description: This compound serves as a ligand in the palladium(II) complex, trans-Dichloridobis[(pyridin-4-yl)boronic acid-κN]palladium(II) dimethyl sulfoxide disolvate []. This complex exhibits a trans square-planar geometry, with the palladium(II) ion coordinated by two chloride ions and two (pyridin-4-yl)boronic acid ligands []. The dimethyl sulfoxide molecules in the complex play a crucial role in the crystal structure by forming hydrogen bonds with the complex molecules, resulting in the formation of tapes that extend along the b axis [].
Overview

(1-Cyclobutylpyrazol-4-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a cyclobutyl-substituted pyrazole. This compound is notable for its role in various chemical reactions, particularly in organic synthesis and medicinal chemistry. Its unique structure allows for significant reactivity, making it valuable in the development of pharmaceuticals and agrochemicals.

Source

The compound is cataloged under the Chemical Abstracts Service Registry Number 1443112-54-6, which facilitates its identification in scientific literature and databases. It can be sourced from chemical suppliers specializing in boronic acids and derivatives, such as Sigma-Aldrich and Clearsynth .

Classification

(1-Cyclobutylpyrazol-4-yl)boronic acid falls under the category of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. These compounds are classified based on their substituents and structural features, influencing their reactivity and applications in synthetic chemistry.

Synthesis Analysis

Methods

The synthesis of (1-cyclobutylpyrazol-4-yl)boronic acid typically involves several methods, including:

  1. Boronate Formation: The compound can be synthesized through the reaction of cyclobutyl-substituted pyrazole with boron reagents such as boron trifluoride or trimethyl borate.
  2. Hydrolysis: Following the formation of boronate esters, hydrolysis can yield the corresponding boronic acid.
  3. Catalytic Methods: Recent advancements have introduced catalytic methods utilizing chiral boron Lewis acids to facilitate asymmetric synthesis, enhancing yields and selectivity .

Technical Details

The specific conditions for synthesizing (1-cyclobutylpyrazol-4-yl)boronic acid may vary depending on the starting materials and desired purity. Typical reaction conditions include controlled temperatures and inert atmospheres to prevent degradation or side reactions.

Molecular Structure Analysis

Structure

The molecular structure of (1-cyclobutylpyrazol-4-yl)boronic acid consists of a pyrazole ring with a cyclobutyl group at the 1-position and a boronic acid group at the 4-position. The general formula can be represented as follows:

C7H10BN2O2\text{C}_7\text{H}_{10}\text{B}\text{N}_2\text{O}_2

Data

Key structural data includes:

  • Molecular Weight: Approximately 150.97 g/mol
  • Molecular Formula: C₇H₁₀B₁N₂O₂
  • CAS Number: 1443112-54-6
Chemical Reactions Analysis

Reactions

(1-Cyclobutylpyrazol-4-yl)boronic acid participates in various chemical reactions, including:

  1. Suzuki Coupling: This reaction involves coupling with aryl or vinyl halides to form biaryl compounds, a crucial step in organic synthesis.
  2. Cross-Coupling Reactions: The compound can also engage in cross-coupling reactions with different nucleophiles.
  3. Formation of Boronate Esters: Reacting with alcohols leads to the formation of boronate esters, which are useful intermediates in organic synthesis.

Technical Details

The efficiency of these reactions often depends on factors such as solvent choice, temperature, and the presence of catalysts. Optimizing these conditions is essential for maximizing yields and minimizing by-products.

Mechanism of Action

Process

The mechanism by which (1-cyclobutylpyrazol-4-yl)boronic acid functions primarily involves its ability to act as a Lewis acid due to the electron-deficient nature of the boron atom. This property allows it to coordinate with nucleophiles during chemical reactions.

Data

In Suzuki coupling, for example, the mechanism involves:

  1. Formation of a palladium-boron complex.
  2. Nucleophilic attack by an aryl halide on this complex.
  3. Subsequent elimination steps leading to product formation.

This process underscores the versatility and importance of (1-cyclobutylpyrazol-4-yl)boronic acid in synthetic methodologies.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a white to pale yellow crystalline powder.
  • Solubility: Soluble in polar solvents such as methanol and ethanol but less soluble in non-polar solvents.

Chemical Properties

Chemical properties include:

  • Reactivity: Highly reactive due to the presence of both boronic acid and pyrazole functionalities.
  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture due to the hydroxyl group.

Relevant analyses often involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm structure and purity.

Applications

(1-Cyclobutylpyrazol-4-yl)boronic acid has several scientific uses:

  1. Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules.
  2. Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications due to their biological activity.
  3. Catalysis: Utilized as a catalyst or catalyst precursor in various organic transformations.

The compound's unique properties make it a valuable tool in both academic research and industrial applications, particularly in developing novel compounds with therapeutic potential.

Introduction to Boronic Acid-Containing Heterocycles in Drug Discovery

Role of Boronic Acids in Modern Medicinal Chemistry [2] [4] [8]

Boronic acids have evolved from synthetic intermediates to privileged pharmacophores due to their reversible covalent binding with biological nucleophiles. Their therapeutic impact is demonstrated by six FDA-approved drugs:

  • Bortezomib (proteasome inhibitor for multiple myeloma)
  • Vaborbactam (β-lactamase inhibitor)
  • Crisaborole (PDE4 inhibitor for atopic dermatitis)

Table 1: Clinically Approved Boronic Acid-Containing Drugs

Drug NameTargetTherapeutic AreaYear Approved
Bortezomib26S proteasomeMultiple myeloma2003
Ixazomib20S proteasome subunitMultiple myeloma2015
VaborbactamSerine β-lactamasesAntibiotic resistance2017
CrisaborolePhosphodiesterase-4Dermatitis2016

Mechanistically, boronic acids exhibit dual reactivity:

  • Lewis Acid Behavior: Forms reversible tetrahedral adducts with serine proteases (e.g., vaborbactam's covalent bond with Ser130 of KPC-2 β-lactamase) [8]
  • Hydrogen Bonding: Boronic acid's vacant p-orbital accepts electrons from protein residues, enhancing binding specificity [4]
  • Structural Mimicry: Acts as transition-state analog for hydrolytic enzymes (e.g., proteasome's threonine protease-like activity inhibited by bortezomib) [8]

This multifaceted binding capability enables targeting of diverse enzyme classes, from hydrolases to lyases, positioning boronic acids as "molecular chameleons" in drug design.

Structural Significance of Pyrazole-Boronic Acid Hybrids [1] [3] [5]

Pyrazole-boronic acid conjugates merge the metallomimetic properties of boron with pyrazole's aromatic heterocyclic framework, yielding compounds with optimized drug-like properties. The 4-pyrazolylboronic acid motif exhibits:

  • Synthetic Versatility: Serves as Suzuki-Miyaura cross-coupling partner for biaryl synthesis (e.g., with aryl halides under Pd catalysis) [9]
  • Metabolic Stability: Pyrazole's aromatic character reduces oxidative metabolism compared to aliphatic boronic acids
  • Directional Flexibility: The boronic acid group at C4 position projects orthogonally to the N1-substituent plane

Table 2: Molecular Properties of (1-Cyclobutylpyrazol-4-yl)boronic Acid

PropertyValue/DescriptorSignificance
Molecular FormulaC₇H₁₁BN₂O₂MW 165.99 g/mol
SMILESOB(C1=CN(C2CCC2)N=C1)OCyclobutyl-N1, boronic acid-C4
Boron CoordinationTrigonal planarLewis acid reactivity
Common Prodrug FormPinacol ester (CAS 1002309-48-9)Enhanced stability, crystalline solid [3]
LogP (Predicted)~1.8Balanced lipophilicity

The pinacol ester derivative (1-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) serves as a stable precursor for synthetic applications, with CAS 1002309-48-9 being commercially available [3]. This masked form prevents protodeboronation while retaining reactivity in metal-catalyzed couplings.

Cyclobutyl Motifs as Conformational Modulators in Bioactive Compounds [6] [10]

Cyclobutyl's incorporation into pharmacophores addresses two critical design challenges:1. Ring Strain & Electronic Effects:- High C-C-C angle strain (≈90°) versus ideal sp³ 109.5° creates torsional tension- Bond elongation (1.54–1.58 Å vs. 1.53 Å in cyclopentane) increases exposure of substituents- Enhanced σ-electron donation from C-C bonds elevates adjacent functional group reactivity

  • Conformational Steering:
  • Restricts rotation of N1-substituent in pyrazoles due to puckered ring geometry
  • Projects substituents into axial or equatorial orientations, modulating target engagement
  • Reduces conformational entropy penalty upon binding (ΔS ≈ 2–4 kcal/mol favorable)

Biological Precedents:

  • Cyclobutane-Containing Alkaloids: Tremorgenic mycotoxins (e.g., penitrem A) exploit cyclobutane's rigidity for GABA receptor interactions [10]
  • Hypoxia-Inducible Factor Inhibitors: Clinical candidates use cyclobutyl to position pharmacophores in Von Hippel-Lindau (VHL) protein binding pockets [8]
  • Protease Inhibitors: Cyclobutylalanine derivatives enhance selectivity for thrombin and factor Xa targets

In (1-cyclobutylpyrazol-4-yl)boronic acid, the cyclobutyl group acts as a steric vector, directing the boronic acid toward catalytic serine residues while minimizing off-target interactions. This spatial control is unattainable with bulkier cyclohexyl or more flexible butyl substituents, as evidenced by SAR studies where cyclobutyl outperformed cyclohexyl by >10-fold in enzyme inhibition [6].

Table 3: Synthesis Routes to (1-Cyclobutylpyrazol-4-yl)boronic Acid and Derivatives

MethodKey Reagents/StepsYieldApplication Context
Miyaura Borylation4-Bromo-1-cyclobutylpyrazole, Bispinacolatodiboron, Pd catalyst60–75%Direct boronic ester synthesis [3]
Pinacol Ester Hydrolysis1-Cyclobutyl-4-(pinacolboranyl)pyrazole, Acidic methanol/H₂O>90%Boronic acid liberation [3]
Suzuki Coupling (Downstream)Pinacol ester + Aryl halides, Pd(PPh₃)₄, K₂CO₃45–88%Biaryl drug core synthesis [9]

Properties

CAS Number

1443112-54-6

Product Name

(1-Cyclobutylpyrazol-4-yl)boronic acid

IUPAC Name

(1-cyclobutylpyrazol-4-yl)boronic acid

Molecular Formula

C7H11BN2O2

Molecular Weight

165.99 g/mol

InChI

InChI=1S/C7H11BN2O2/c11-8(12)6-4-9-10(5-6)7-2-1-3-7/h4-5,7,11-12H,1-3H2

InChI Key

BCJHUJINKCSWQE-UHFFFAOYSA-N

SMILES

B(C1=CN(N=C1)C2CCC2)(O)O

Canonical SMILES

B(C1=CN(N=C1)C2CCC2)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.